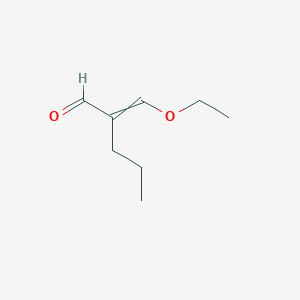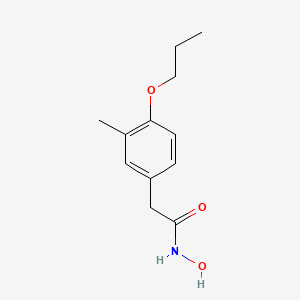
N-hydroxy-2-(3-methyl-4-propoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-2-(3-methyl-4-propoxyphenyl)acetamide is an organic compound with the molecular formula C12H17NO3. This compound is characterized by the presence of a hydroxy group, a propoxy group, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-(3-methyl-4-propoxyphenyl)acetamide typically involves the reaction of 3-methyl-4-propoxyphenylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the amine to the acetamide derivative. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-2-(3-methyl-4-propoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
N-hydroxy-2-(3-methyl-4-propoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-hydroxy-2-(3-methyl-4-propoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The propoxy group provides hydrophobic interactions that enhance the binding affinity of the compound to its target.
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-2-(4-methoxyphenyl)acetamide
- N-hydroxy-2-(3-chlorophenyl)acetamide
- N-hydroxy-2-(4-fluorophenyl)acetamide
Uniqueness
N-hydroxy-2-(3-methyl-4-propoxyphenyl)acetamide is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its ability to participate in hydrophobic interactions, making it a valuable molecule in various applications.
Properties
CAS No. |
23142-39-4 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-hydroxy-2-(3-methyl-4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C12H17NO3/c1-3-6-16-11-5-4-10(7-9(11)2)8-12(14)13-15/h4-5,7,15H,3,6,8H2,1-2H3,(H,13,14) |
InChI Key |
OXTGYDWQGFWOBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC(=O)NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)


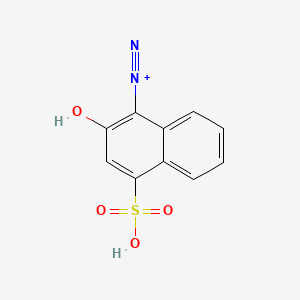
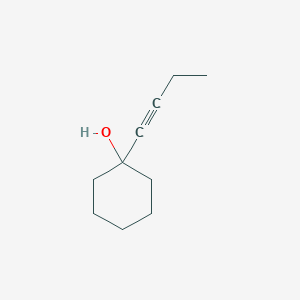
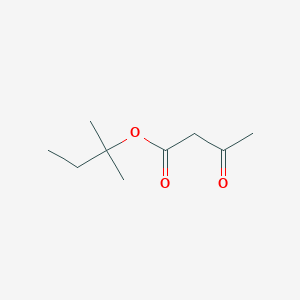
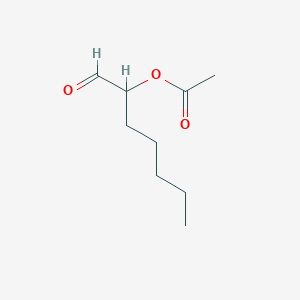
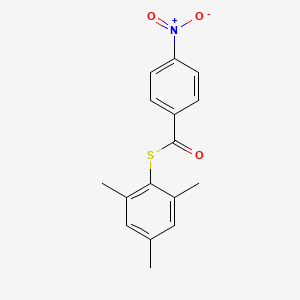
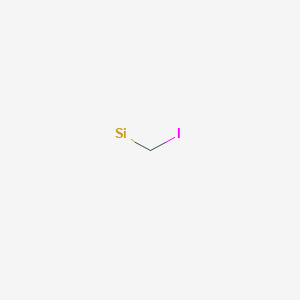

![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B14712379.png)
